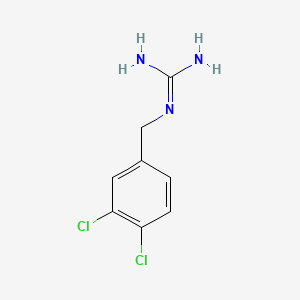

(3,4-DICHLOROBENZYL)-GUANIDINE

Description

Historical Context of Guanidine (B92328) Chemistry and Derivatives in Academic Research

Guanidine, a nitrogen-rich organic compound, has a long history in chemical research, with its derivatives being explored for a wide array of purposes. researchgate.netajol.info Initially recognized for its strong basicity, the guanidinium (B1211019) cation's ability to form stable salts and engage in hydrogen bonding has made it a cornerstone in various chemical and biological studies. researchgate.net Over the decades, academic research has expanded from the fundamental properties of guanidine to the synthesis and application of a vast library of its derivatives. These derivatives have found utility as catalysts in organic reactions, as probes for biological systems, and as foundational scaffolds in the development of new therapeutic agents. researchgate.netbohrium.com The continuous interest in guanidine-based compounds stems from their versatile chemical reactivity and their presence in biologically significant molecules. ajol.infobohrium.com

Significance of Dichlorobenzyl Moieties in Synthetic Organic Chemistry

The dichlorobenzyl group, particularly the 3,4-dichloro substitution pattern, is a key structural motif in modern synthetic organic chemistry. The presence of two chlorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, primarily through their electron-withdrawing inductive effects. This electronic modification can alter the reactivity of adjacent functional groups and is a common strategy for modulating the physicochemical properties of a compound, such as its lipophilicity and metabolic stability. The 3,4-dichlorobenzyl moiety is found in a variety of compounds that are investigated for their biological activities. ontosight.aiontosight.ai Its incorporation into a molecular structure is a well-established method for enhancing interactions with biological targets. ontosight.ai

Overview of (3,4-Dichlorobenzyl)-Guanidine within the Broader Scope of Guanidine-Based Compounds

This compound is a specific derivative that combines the characteristic guanidine core with a 3,4-dichlorobenzyl substituent. Within the extensive family of guanidine compounds, it is distinguished by the presence of this particular halogenated aromatic group. This structural feature imparts a unique combination of properties, including a modified basicity of the guanidine group and increased lipophilicity compared to unsubstituted benzylguanidine. The compound serves as a valuable intermediate in the synthesis of more complex molecules and has been a subject of investigation for its own intrinsic chemical and biological properties. Its place within the broader scope of guanidine-based compounds is defined by the specific interplay between the guanidinium headgroup and the dichlorinated benzyl (B1604629) tail, which dictates its behavior in both chemical reactions and biological systems.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in research.

| Property | Value |

| Molecular Formula | C₈H₉Cl₂N₃ |

| Molecular Weight | 218.08 g/mol |

| Boiling Point | 364.2 °C at 760 mmHg |

| Density | 1.45 g/cm³ |

| Flash Point | 174 °C |

| Refractive Index | 1.625 |

This data is compiled from publicly available chemical databases.

Synthesis and Reactivity

The primary synthetic route to this compound typically involves the nucleophilic substitution reaction between 3,4-dichlorobenzyl chloride and guanidine. This reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may require heating to proceed at a reasonable rate.

The reactivity of this compound is characterized by the chemical properties of its two main components: the guanidine group and the dichlorobenzyl moiety. The guanidine portion can undergo reactions typical of a strong organic base, including salt formation with acids. The dichlorobenzyl group can potentially participate in substitution reactions, although the electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring towards electrophilic substitution.

Research Applications

Research into this compound has primarily focused on its potential as a scaffold for the development of new biologically active agents.

Antimicrobial Research

A notable area of investigation for this compound and its derivatives is in the field of antimicrobial research. Studies have shown that guanidinium-containing compounds can exhibit significant activity against a range of microbial pathogens. mdpi.comnih.gov The positively charged guanidinium group is thought to interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. Research has explored the efficacy of derivatives of this compound against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain derivatives have demonstrated potent activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov

Anticancer Research

The potential of guanidine-containing compounds in anticancer research has also been an active area of study. nih.govnih.gov The guanidinium group can facilitate interactions with biological macromolecules, including proteins and nucleic acids, which are critical targets in cancer therapy. nih.gov While research on the specific anticancer properties of this compound is part of a broader exploration of guanidine derivatives, the rationale for its investigation lies in the established role of this functional group in compounds designed to induce apoptosis or inhibit key signaling pathways in cancer cells. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3/c9-6-2-1-5(3-7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURBDHIQLUVPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C(N)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196774 | |

| Record name | Guanidine, (3,4-dichlorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46228-36-8 | |

| Record name | Guanidine, (3,4-dichlorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046228368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, (3,4-dichlorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dichlorobenzyl Guanidine

Direct Synthesis Approaches to (3,4-DICHLOROBENZYL)-GUANIDINE

The synthesis of this compound can be achieved through several direct approaches, primarily involving the guanylation of the corresponding amine or the reaction of a cyanamide (B42294) precursor.

Reaction Pathways from Substituted Cyanamides

A primary route to N-substituted guanidines involves the reaction of a substituted cyanamide with an amine. The key precursor for the title compound in this pathway is (3,4-dichlorobenzyl)cyanamide. This intermediate is typically prepared by reacting 3,4-dichlorobenzylamine (B86363) with a cyanating agent, such as cyanogen (B1215507) bromide, in an appropriate solvent like ether cdnsciencepub.com.

The general synthesis of N,N'-disubstituted guanidines from cyanamides can be challenging, sometimes requiring harsh conditions and the use of toxic reagents like cyanogen bromide rsc.org. However, the reaction of an N-substituted cyanamide with an amine or its hydrochloride salt provides a direct route to unsymmetrically substituted guanidines. For instance, the reaction of N-arylcyanamides with various alkylamines can be catalyzed by copper(I) iodide to produce N-alkyl-N'-arylguanidines researchgate.net. A similar principle applies to the synthesis of this compound, where (3,4-dichlorobenzyl)cyanamide could react with ammonia (B1221849) or an ammonium (B1175870) salt.

The synthesis of the cyanamide precursor is detailed in the following table:

Table 1: Synthesis of Substituted Benzylcyanamides Data sourced from scientific literature cdnsciencepub.com.

| Substituent on Benzyl (B1604629) Ring | Starting Material | Reagent | Product | Melting Point (°C) |

|---|---|---|---|---|

| 3,4-dichloro | 3,4-Dichlorobenzylamine | Cyanogen Bromide | (3,4-Dichlorobenzyl)cyanamide | 45-50 |

| 2,4-dichloro | 2,4-Dichlorobenzylamine | Cyanogen Bromide | (2,4-Dichlorobenzyl)cyanamide | 60-61 |

| 4-chloro | 4-Chlorobenzylamine | Cyanogen Bromide | (4-Chlorobenzyl)cyanamide | 61-62 |

Exploration of Alternative Synthetic Routes for Benzylguanidines

Beyond the cyanamide pathway, several alternative methods exist for the synthesis of benzylguanidines. These "guanylation" reactions introduce the guanidine (B92328) functional group onto a primary amine.

One common method involves the reaction of an amine with a guanylating agent such as S-methylisothiourea or its salts. For instance, this compound can be synthesized from 3,4-dichlorobenzylamine and 2-methyl-2-thiopseudourea sulfate (B86663) guidechem.com.

Modern synthetic chemistry offers a variety of catalytic approaches:

Lewis Acid Catalysis : Lanthanide triflates, such as scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃), are effective catalysts. Sc(OTf)₃ catalyzes the guanylation of amines with cyanamide under mild conditions in water organic-chemistry.org. Yb(OTf)₃ efficiently catalyzes the addition of amines to carbodiimides to form N,N',N''-trisubstituted guanidines organic-chemistry.org.

Transition Metal Catalysis : Transition metals are also employed in guanidine synthesis rsc.org. Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a rapid route to trisubstituted guanidines organic-chemistry.org.

Thiourea (B124793) Activation : Thioureas serve as common precursors to guanidines. The desulfurization of a thiourea in the presence of an amine yields the corresponding guanidine. This can be promoted by thiophilic metal salts like HgCl₂ or, more recently, by less toxic bismuth salts ufba.br. Another approach involves activating a protected thiourea, such as di-Boc-thiourea, with cyanuric chloride (TCT) as a mild and inexpensive alternative to heavy-metal reagents organic-chemistry.org.

Dimerization and Oligomerization Reactions Involving this compound Precursors

The precursors to guanidines, particularly substituted cyanamides, can undergo self-reaction to form dimers and trimers.

Formation of Substituted Cyanamide Dimers

Monosubstituted cyanamides can dimerize to form 1,3-disubstituted dicyandiamides (1-cyano-1,3-disubstituted guanidines) cdnsciencepub.com. Research has shown that (3,4-dichlorobenzyl)cyanamide undergoes spontaneous dimerization upon standing to yield 1-cyano-1,3-di-(3,4-dichlorobenzyl)-guanidine cdnsciencepub.com. This stable dimer has been isolated and characterized. Similarly, the 2,4-dichloro analogue also forms a stable dimer. However, other substituted benzylcyanamides, such as the 4-chloro, 4-bromo, 4-nitro, and 4-methyl derivatives, did not yield stable dimers under similar conditions, instead proceeding to form trimers (isomelamines) cdnsciencepub.com.

The formation of this dimer represents an intermediate step in the trimerization process that leads to isomelamines. The dimer possesses both a cyano group (C≡N) and a guanidine core (C=N), confirmed by strong infrared absorption bands at approximately 2240 cm⁻¹ and 1674 cm⁻¹, respectively cdnsciencepub.com.

Table 2: Dimerization of Substituted Benzylcyanamides Data sourced from scientific literature cdnsciencepub.com.

| Precursor | Dimerization Product | Melting Point of Dimer (°C) | Stability |

|---|---|---|---|

| (3,4-Dichlorobenzyl)cyanamide | 1-Cyano-1,3-di-(3,4-dichlorobenzyl)-guanidine | 138-138.5 | Stable, isolable |

| (2,4-Dichlorobenzyl)cyanamide | 1-Cyano-1,3-di-(2,4-dichlorobenzyl)-guanidine | 142-143 | Stable, isolable |

| (4-Chlorobenzyl)cyanamide | Not Isolated | N/A | Unstable, trimerizes |

Investigation of Reaction Kinetics and Mechanistic Pathways

The mechanism for dimerization involves the nucleophilic attack of the amino group of one cyanamide molecule on the nitrile carbon of a second molecule. For the 2,4- and 3,4-dichlorobenzyl derivatives, the second step of the reaction—the conversion of the dimer to the trimer—is sufficiently slow to permit the isolation and characterization of the dimeric intermediate. This suggests that the electron-withdrawing nature of the chlorine atoms on the benzyl ring may influence the reactivity of the cyano group or the nucleophilicity of the guanidine nitrogens in the dimer, thereby slowing the subsequent trimerization step cdnsciencepub.com. Upon heating, the isolated dimer, 1-cyano-1,3-di-(3,4-dichlorobenzyl)-guanidine, is converted into the corresponding trisubstituted isomelamine cdnsciencepub.com.

Derivatization Strategies for this compound

The this compound molecule contains a reactive guanidine functional group with multiple nitrogen atoms that can serve as sites for further chemical modification. Derivatization can be used to alter the compound's physicochemical properties or to synthesize more complex structures.

Common derivatization strategies for guanidines include:

N-Alkylation and N-Acylation : The nitrogen atoms of the guanidine group can be alkylated or acylated. A convenient method for the N-alkylation of guanidines utilizes a mild biphasic protocol with various alkyl halides, allowing for the synthesis of highly functionalized guanidines scholaris.ca. Acetylation can also be achieved using specific precursors or standard acetylating agents nih.gov.

Reaction with Dicarbonyl Compounds : Guanidines readily react with 1,3-dicarbonyl compounds, such as acetylacetone, to form heterocyclic systems like substituted pyrimidines. This reaction is often used for the quantification of guanidine salts via pre-column derivatization in HPLC analysis nih.gov.

Formation of Cyclic Guanidines : Intramolecular reactions can lead to the formation of cyclic guanidines, which are important scaffolds in medicinal chemistry and natural products thieme-connect.de. For example, the condensation of a guanidine with a β-oxo ester can lead to the formation of a dihydropyrimidinone ring system via a Biginelli-type reaction thieme-connect.de.

These strategies demonstrate the versatility of the guanidine moiety in this compound as a handle for further synthetic transformations.

Synthesis of Biguanide (B1667054) Analogues Utilizing this compound as an Intermediate

This compound, in the form of its cyanoguanidine derivative, N¹-cyano-N³-(3,4-dichlorobenzyl)-guanidine, is a key precursor for the synthesis of a range of biguanide analogues. This synthetic approach involves the reaction of N¹-cyano-N³-(3,4-dichlorobenzyl)-guanidine with various amine hydrochlorides.

A notable example is the preparation of N¹-(3,4-dichlorobenzyl)-N⁵-(4-chlorophenyl)-biguanide hydrochloride. In a typical procedure, N¹-cyano-N³-(3,4-dichlorobenzyl)-guanidine is reacted with 4-chloroaniline (B138754) hydrochloride in an aqueous solution. The mixture is heated under reflux for a period of two hours. Upon cooling, the desired biguanide hydrochloride derivative crystallizes from the solution. This methodology has been successfully employed to synthesize a variety of N⁵-substituted biguanide analogues by reacting N¹-cyano-N³-(3,4-dichlorobenzyl)-guanidine with different aniline (B41778) hydrochlorides, including those with trifluoromethyl, bromo, and iodo substituents. orgsyn.org

The general reaction scheme can be summarized as follows:

N¹-cyano-N³-(3,4-dichlorobenzyl)-guanidine + R-NH₂·HCl → N¹-(3,4-dichlorobenzyl)-N⁵-R-biguanide·HCl

Where R represents a substituted aryl group.

The following table details the synthesis of several biguanide analogues using this method:

| Starting Amine Hydrochloride | Resulting Biguanide Analogue |

| 4-Chloroaniline hydrochloride | N¹-(3,4-dichlorobenzyl)-N⁵-(4-chlorophenyl)-biguanide hydrochloride |

| 3-Trifluoromethylaniline hydrochloride | N¹-(3,4-dichlorobenzyl)-N⁵-(3-trifluoromethylphenyl)-biguanide hydrochloride |

| 4-Bromoaniline hydrochloride | N¹-(3,4-dichlorobenzyl)-N⁵-(4-bromophenyl)-biguanide hydrochloride |

| 4-Iodoaniline hydrochloride | N¹-(3,4-dichlorobenzyl)-N⁵-(4-iodophenyl)-biguanide hydrochloride |

This synthetic route highlights the utility of this compound derivatives as versatile building blocks for accessing a diverse library of biguanide compounds with potential applications in various fields.

Development of Novel Substituted Guanidine and Biguanide Compounds

The development of novel substituted guanidine and biguanide compounds often starts from readily available primary amines. In the context of this compound derivatives, the synthesis of the key intermediate, N¹-cyano-N³-(3,4-dichlorobenzyl)-guanidine, is achieved through the reaction of 3,4-dichlorobenzylamine hydrochloride with sodium dicyanamide. orgsyn.org This reaction provides a direct pathway to a substituted cyanoguanidine, which can then be further elaborated into more complex biguanide structures as described in the previous section.

The synthesis of biguanides from amines and cyanoguanidines is a well-established method in organic chemistry. google.comnih.govresearchgate.net The reaction typically proceeds by heating the amine hydrochloride with dicyandiamide (B1669379) (cyanoguanidine) in a suitable solvent. google.com This approach allows for the introduction of various substituents onto the biguanide scaffold, depending on the choice of the starting amine.

While direct chemical transformations of this compound itself into other novel substituted guanidines are not extensively detailed in the reviewed literature, the synthesis of its cyanoguanidine derivative opens up possibilities for further chemical modifications beyond biguanide formation. The cyano group in N¹-cyano-N³-(3,4-dichlorobenzyl)-guanidine can potentially undergo various chemical reactions to introduce different functionalities, leading to the development of a wider range of novel substituted guanidine compounds.

Process Optimization in the Synthesis of this compound

One common route to guanidines is the guanylation of primary amines. This can be achieved using various reagents, and the optimization of this process often involves screening different guanylating agents, catalysts, solvents, and reaction temperatures to maximize the yield and purity of the desired guanidine product.

For the synthesis of this compound, a likely synthetic route would involve the reaction of 3,4-dichlorobenzylamine with a suitable guanidinylating agent. The optimization of this process would involve:

Selection of Guanylating Agent: A variety of reagents can be used to introduce the guanidine functionality, each with its own advantages and disadvantages in terms of reactivity, cost, and by-product formation.

Catalyst Screening: The use of catalysts can significantly improve the rate and efficiency of the guanylation reaction.

Stoichiometry and Reaction Time: Optimizing the molar ratios of the reactants and the reaction time is crucial to ensure complete conversion of the starting amine while minimizing the formation of side products.

By systematically investigating these parameters, a robust and efficient process for the synthesis of (3,a4-dichlorobenzyl)-guanidine can be developed, ensuring a reliable supply of this important intermediate for the synthesis of more complex molecules.

Structural Characterization and Spectroscopic Analysis in Academic Research

Advanced Spectroscopic Techniques for Elucidating (3,4-Dichlorobenzyl)-guanidine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to confirm the compound's identity.

In ¹H NMR spectroscopy, using a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the aromatic protons on the dichlorobenzyl ring are expected to appear in the chemical shift range of δ 7.2–7.8 ppm. The protons of the guanidine (B92328) group (NH) typically exhibit signals between δ 6.5–7.0 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atom of the guanidine group (C=N) is characteristically found in the downfield region of the spectrum, generally between δ 155–160 ppm. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine substituents.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ ppm) |

| ¹H | Aromatic (C₆H₃Cl₂) | 7.2 – 7.8 |

| ¹H | Guanidine (NH) | 6.5 – 7.0 |

| ¹³C | Guanidine (C=N) | 155 – 160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting the vibrational frequencies of its bonds. The key absorptions are associated with the N-H and C=N bonds of the guanidine moiety and the C-Cl bonds of the aromatic ring.

The N-H stretching vibrations of the guanidine group are typically observed as strong and broad bands in the region of 3300–3500 cm⁻¹. The C=N stretching vibration gives rise to a characteristic absorption band between 1640–1680 cm⁻¹. Additionally, the stretching vibrations for the C-Cl bonds on the aromatic ring are expected to appear in the fingerprint region, generally between 600–840 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Peaks for this compound

| Functional Group | Vibration | Position (cm⁻¹) | Intensity |

| Guanidine | N-H stretch | 3300 – 3500 | Strong, Broad |

| Guanidine | C=N stretch | 1640 – 1680 | Medium |

| Aryl Halide | C-Cl stretch | 600 – 840 | Medium to Strong |

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can verify the exact molecular weight, which is calculated to be 219.0224 g/mol for the molecular formula C₈H₉Cl₂N₃. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a key identifier.

Under ionization, the molecule can fragment in predictable ways. Common fragmentation pathways for related benzyl (B1604629) compounds often involve the cleavage of the benzyl-guanidine bond, leading to the formation of a stable dichlorobenzyl cation. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule. ijpsdronline.com

Purity Assessment Methodologies in Research Settings

In a research setting, ensuring the purity of a synthesized compound like this compound is crucial. Chromatographic methods are the primary means of assessing purity and identifying any byproducts or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be a common choice. rjptonline.org The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). rjptonline.orgresearchgate.net

Detection is commonly achieved using a UV detector, as the dichlorobenzyl moiety is chromophoric. rjptonline.org By analyzing the chromatogram, the area of the main peak corresponding to this compound can be compared to the total area of all peaks to calculate the purity percentage. The method can be validated for linearity, accuracy, and precision to ensure reliable results. rjptonline.org For guanidine compounds, derivatization is sometimes employed to enhance detection. rjptonline.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, GC-MS can be invaluable for monitoring the progress of its synthesis by detecting volatile starting materials, such as 3,4-dichlorobenzyl chloride, or any volatile byproducts.

For the analysis of less volatile guanidino compounds by GC, derivatization is often necessary to increase their volatility and thermal stability. rsc.orgnih.govresearchgate.net Reagents like glyoxal (B1671930) or a combination of hexafluoroacetylacetone (B74370) and ethyl chloroformate have been used for the derivatization of various guanidino compounds prior to GC analysis. nih.govresearchgate.net The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra. nih.gov

Structure Activity Relationship Sar Studies of 3,4 Dichlorobenzyl Guanidine Derivatives

Rational Design and Synthesis of Analogues and Homologues

The rational design of analogues and homologues of (3,4-dichlorobenzyl)-guanidine is a cornerstone of SAR studies. This process involves the systematic modification of the parent molecule to probe the chemical space and identify key structural features that govern biological activity. The synthesis of these derivatives typically follows established chemical routes, allowing for the introduction of a variety of substituents at different positions of the benzyl (B1604629) ring and modifications of the guanidine (B92328) group itself.

A common synthetic strategy for preparing benzyl guanidine derivatives involves a multi-step process. For instance, meta- and para-substituted benzyl guanidine compounds can be constructed from the corresponding aminomethylphenol derivatives. This process generally includes a guanylation reaction, often utilizing a protected S-methylisothiourea, followed by benzylation of the phenolic group under basic conditions. The final step involves the removal of protecting groups, commonly with trifluoroacetic acid in a solvent like dichloromethane, to yield the desired guanidinium (B1211019) salts. nih.govmdpi.com This synthetic flexibility allows for the creation of a diverse library of analogues for SAR evaluation.

For example, a series of benzyl guanidine derivatives were synthesized from 3- and 4-aminomethylaniline. The synthesis began with a guanylation reaction using Boc-protected S-methylisothiourea. The resulting intermediates were then treated with various arylsulfonyl chlorides or benzoyl chlorides to introduce different substituents. mdpi.com In another approach, the synthesis of indolyl derivatives featuring an amino-guanidinium moiety, including a (3,4-dichlorobenzyl)-substituted compound, was achieved. The key intermediate was prepared from the starting material and substituted benzyl bromides under alkaline conditions. The target derivatives were then synthesized directly in the presence of aminoguanidine (B1677879) hydrochloride and concentrated hydrochloric acid. mdpi.com

The rationale behind creating these analogues is to explore the impact of various physicochemical properties, such as electronics, sterics, and lipophilicity, on the compound's interaction with its biological target. For instance, introducing electron-withdrawing or electron-donating groups on the benzyl ring can modulate the pKa of the guanidine group and influence its binding affinity. nih.govmdpi.com

Elucidation of Substituent Effects on Molecular Interactions

The core of SAR studies lies in elucidating how different substituents on the this compound scaffold affect its molecular interactions and, consequently, its biological activity. The guanidinium group, being protonated at physiological pH, is known to engage in crucial electrostatic interactions with negatively charged residues in the binding sites of target proteins. nih.govbath.ac.uk The nature and position of substituents on the benzyl ring can significantly influence the strength and geometry of these interactions.

In a study investigating the in vitro antimicrobial activity of a series of benzyl guanidine derivatives against Staphylococcus aureus and Escherichia coli, several key SAR findings were established. The dichlorobenzyl derivatives, including those with a 3,4-dichloro substitution pattern, were found to be significantly more potent against S. aureus than against E. coli. nih.govbath.ac.uk This suggests a degree of selectivity in their mechanism of action, which is influenced by the substitution pattern on the benzyl ring.

The position of the substituents also plays a critical role. For instance, a comparison between meta- and para-substituted derivatives revealed differences in their activity spectrum. Some meta-substituted compounds showed greater potency against E. coli, while certain para-substituted dichlorobenzyl derivatives exhibited excellent activity against S. aureus. nih.govbath.ac.uk

The following table summarizes the antimicrobial activity of selected benzyl guanidine derivatives, highlighting the effect of different substituents on the benzyl ring.

| Compound ID | Substitution Pattern | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | 0.5 | 1 |

| 9v | para-dichlorobenzyl | 0.5 | 4 |

| 9d | Not specified | >256 | 8 |

| 9h | Not specified | Not specified | 4 |

| 9k | Not specified | Not specified | >256 |

| 9p | 3-(difluoromethoxy) | 0.5 | Significantly less potent |

| 9q | 3-(trifluoromethoxy) | 1 | Significantly less potent |

| 9s | para-chlorobenzyl | Moderately active | Moderately active |

| 9t | para-chlorobenzyl | Moderately active | Moderately active |

| 9u | para-dichlorobenzyl | Significantly more potent | Less potent |

Data sourced from Dohle, W. et al. (2022). nih.govmdpi.combath.ac.uknih.govbath.ac.uk

These findings underscore the importance of the substitution pattern on the benzyl ring for tuning the antimicrobial potency and selectivity of benzyl guanidine derivatives. The presence of halogens, such as chlorine and fluorine, and other electron-withdrawing groups appears to be a critical determinant of activity.

Computational Approaches to SAR Prediction and Molecular Modeling

In conjunction with experimental synthesis and biological evaluation, computational methods have become indispensable tools in modern drug discovery and SAR studies. These in silico techniques allow for the prediction of ligand-target interactions and the development of predictive models for biological activity, thereby guiding the rational design of new analogues.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. scispace.com This method is instrumental in understanding the binding mode of this compound derivatives at a molecular level. By visualizing the interactions between the ligand and the amino acid residues in the active site, researchers can gain insights into the key determinants of binding affinity and selectivity.

For instance, in studies of related guanidine derivatives, docking simulations have been employed to correlate the predicted binding poses with the observed biological activities. frontiersin.org These studies often reveal the importance of hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The guanidinium group of this compound is expected to form strong hydrogen bonds and salt bridges with acidic residues like aspartate and glutamate (B1630785) in the target's binding pocket. The dichlorophenyl moiety can engage in hydrophobic and van der Waals interactions with nonpolar residues, and potentially halogen bonds, further stabilizing the ligand-protein complex.

While a specific docking study for this compound was not available in the provided search results, the principles can be extrapolated from studies on similar compounds. Docking studies on tricyclic guanidine analogues as anti-malarial agents, for example, showed a strong correlation between the in silico docking scores and the in vitro experimental results. frontiersin.org Such computational analyses can guide the design of new derivatives with improved binding affinity by suggesting modifications that enhance favorable interactions or mitigate unfavorable ones.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or molecular descriptors that are most correlated with activity, QSAR models can be used to predict the activity of novel, untested compounds.

In the context of this compound derivatives, a QSAR study would typically involve calculating a wide range of molecular descriptors for a series of analogues with known biological activities. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, steric and electrostatic fields). Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to develop a predictive model. frontiersin.orgnih.gov

For example, a 3D-QSAR study on acyl guanidine analogues as β-secretase inhibitors resulted in a highly reliable and predictive model. The contour maps generated from this analysis indicated that an acyl guanidine and an amide group were important for potent activity. Furthermore, the model suggested that introducing small hydrophobic groups on the phenyl ring and hydrogen bond donor groups on a dichlorophenyl ring could enhance biological activity. researchgate.net Similarly, a 3D-QSAR model for tricyclic guanidine batzelladine compounds as anti-malarial agents was successfully developed, showing good predictive power for the IC50 values of new inhibitors. frontiersin.org

Preclinical and Mechanistic Investigations of 3,4 Dichlorobenzyl Guanidine and Its Analogues

Cellular and Molecular Target Identification

The molecular targets of guanidine-containing compounds are diverse, reflecting the versatility of the guanidinium (B1211019) group in molecular recognition. nih.govsci-hub.se Investigations into analogues of (3,4-DICHLOROBENZYL)-GUANIDINE have revealed interactions with various receptors and enzymes.

Receptor Binding Studies in Defined Model Systems

While specific receptor binding studies for this compound are not extensively documented, research on analogous guanidinium compounds provides insights into potential receptor interactions. Guanidine (B92328) derivatives have been shown to bind to several receptor types, including:

Muscarinic Receptors: Certain guanidine derivatives have been identified as potent antagonists of muscarinic M2 and M4 receptors, with some compounds exhibiting nanomolar affinities. nih.govacs.org For instance, the guanidine derivative ADS1017 displays affinities (pKi) of 7.43 for the hM2R and 7.17 for the hM4R. nih.gov These interactions are mediated by a hydrogen-bond network between the guanidine group and key amino acid residues within the receptor binding site. acs.org

Adrenoceptors: Guanidine-containing compounds, particularly those with a conformationally restricted structure, have been investigated as ligands for α2-adrenoceptors. researchgate.net The binding affinity is influenced by substitutions on the guanidine moiety and the nature of the ring system it is part of. researchgate.net

Imidazoline/Guanidinium Receptive Sites (IGRS): Guanidinium analogues are recognized by a class of receptive sites distinct from α2-adrenergic receptors. nih.gov These sites, identified in tissues like the rabbit kidney, are protein in nature and may represent a novel neurotransmitter or hormonal receptor system. nih.gov

Nucleic Acids: Guanidino-aryl compounds have demonstrated the ability to bind to the minor groove of DNA, as well as to RNA and G-quadruplex structures. nih.govacs.orgmdpi.com The binding is driven by a combination of electrostatic interactions of the guanidinium cation with the phosphate (B84403) backbone and potential intercalation of the aromatic core. mdpi.com For example, a phenanthrene-guanidino compound showed the highest affinity for AT-rich DNA. mdpi.com

The following table summarizes the receptor binding affinities of some representative guanidine derivatives.

| Compound/Analogue Class | Receptor Target | Affinity/Activity |

| ADS1017 (Guanidine Derivative) | Muscarinic M2 Receptor (hM2R) | pKi = 7.43 (37 nM) nih.gov |

| ADS1017 (Guanidine Derivative) | Muscarinic M4 Receptor (hM4R) | pKi = 7.17 (68 nM) nih.gov |

| Conformationally Restricted Guanidines | α2-Adrenoceptors | High affinity and antagonistic activity researchgate.net |

| Guanidinium Analogues | Imidazoline/Guanidinium Receptive Site (IGRS) | High affinity binding nih.gov |

| Phenanthrene-Guanidino Compound | AT-DNA | High micromolar affinity mdpi.com |

This table presents data for analogues of this compound to illustrate the potential receptor binding profiles of this class of compounds.

Enzyme Inhibition Profiling

The guanidinium group is a common feature in the active sites of many enzymes, and as such, guanidine-containing compounds can act as enzyme inhibitors.

Creatine (B1669601) Kinase (CK): A study on N-dibenzylphospho-N'-3-(2,6-dichlorophenyl)propyl-guanidine (DPPG), an analogue containing a dichlorophenyl group, identified it as a potent inhibitor of cytosolic creatine kinase. acs.org DPPG acts as a bisubstrate-type analogue, with Ki values of 330 nM for the MM isoenzyme and 110 nM for the BB isoenzyme. acs.org

Nitric Oxide Synthase (NOS): Guanidine and its derivatives are known inhibitors of NOS, with some compounds showing selectivity for the inducible isoform (iNOS). sci-hub.se

Tryptase: Dipeptide-based guanidine analogues have been investigated as inhibitors of human β-tryptase, a serine protease involved in allergic and inflammatory responses. sci-hub.se

Cytochrome P450 (CYP) Enzymes: In silico profiling of some novel guanidine derivatives indicated potential interactions with CYP2C19, CYP2D6, and CYP3A4 isoforms, suggesting they may act as either inhibitors or substrates for these metabolic enzymes. nih.gov

The table below provides examples of enzyme inhibition by guanidine analogues.

| Compound/Analogue Class | Enzyme Target | Inhibition Constant (Ki) / Activity |

| N-dibenzylphospho-N'-3-(2,6-dichlorophenyl)propyl-guanidine (DPPG) | Creatine Kinase (CK-MM) | 330 nM acs.org |

| N-dibenzylphospho-N'-3-(2,6-dichlorophenyl)propyl-guanidine (DPPG) | Creatine Kinase (CK-BB) | 110 nM acs.org |

| Guanidine Derivatives | Nitric Oxide Synthase (NOS) | Inhibition, with some selectivity for iNOS sci-hub.se |

| Dipeptide-based Guanidines | Human β-Tryptase | Inhibition sci-hub.se |

| Novel Guanidine Derivatives | Cytochrome P450 (CYP2C19, CYP2D6, CYP3A4) | Potential inhibition or substrate activity nih.gov |

This table includes data for analogues of this compound to indicate potential enzyme inhibitory activities.

In Vitro Studies on Biological Systems

In vitro studies have been instrumental in elucidating the biological effects of this compound analogues, particularly their interactions with microbial components and their impact on cellular processes in non-human cell lines.

Evaluation of Interactions with Microbial Components (e.g., Bacterial Cell Membranes, Enzymes)

A significant body of research exists for the close analogue, Olanexidine [1-(3,4-dichlorobenzyl)-5-octylbiguanide], a potent antiseptic agent. These studies provide strong evidence for the antimicrobial potential of guanidine derivatives with a 3,4-dichlorobenzyl substitution.

Olanexidine exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.govnih.gov Its mechanism of action involves a multi-step process:

Interaction with Bacterial Surface Molecules: Olanexidine interacts with negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.gov

Disruption of the Cell Membrane: Following initial binding, the compound disrupts the integrity of the bacterial cell membrane. nih.govnih.gov This has been demonstrated using artificial bacterial membrane models (liposomes) and by observing increased membrane permeability in bacteria like Escherichia coli. nih.gov

Leakage of Intracellular Components: The disruption of the membrane leads to the irreversible leakage of essential intracellular components, resulting in bacteriostatic and ultimately bactericidal effects. nih.govnih.gov

Protein Denaturation: At higher concentrations (≥160 μg/ml), Olanexidine can cause aggregation of bacterial cells through a protein-denaturing effect. nih.gov

The bactericidal concentrations of Olanexidine for a 180-second exposure have been estimated to be 869 μg/ml for Gram-positive cocci, 109 μg/ml for Gram-positive bacilli, and 434 μg/ml for Gram-negative bacteria. nih.gov

Effects on Cellular Processes in Non-Human Cell Lines

The effects of guanidine and biguanide (B1667054) derivatives have been investigated in various non-human cell lines, revealing impacts on cell proliferation and metabolism.

Anticancer Activity: Several studies have explored the anticancer potential of guanidinium-based compounds. Novel 3,4'-substituted diaryl guanidinium derivatives have been investigated for their cytotoxic effects in cancer cell lines, with some compounds showing IC50 values in the low micromolar range in promyelocytic leukemia (HL-60) cells. rssing.com The mechanism of action for some of these compounds is hypothesized to involve the inhibition of protein kinases like BRAF. rssing.com Other pyridazinone-based guanidine derivatives have shown inhibitory activity against ovarian cancer (A2780) and breast cancer (MCF-7) cell lines. acs.org

Effects on Cellular Metabolism: Biguanides are known to affect cellular energy metabolism. Studies on human colon and bladder cancer cell lines have shown that biguanides like phenformin (B89758) and buformin (B1668040) can increase glucose uptake and acidification of the medium, indicative of an effect on glycolysis. acs.org These effects are thought to be dependent on the uptake of the biguanides into the mitochondria. acs.org In primary rat adipocytes, the biguanide metformin (B114582) has been shown to reduce insulin-induced lipogenesis, increase glucose transport, and decrease lactate (B86563) release. newdrugapprovals.org Metformin also limited lipolysis stimulated by various agents. newdrugapprovals.org

In Vivo Studies in Animal Models (Excluding Studies on Safety/Toxicity and Specific Dosage Regimens)

In vivo studies in animal models have primarily focused on the antiseptic properties of Olanexidine. An experimental study in cynomolgus monkeys was conducted to evaluate the bactericidal efficacy of Olanexidine gluconate for preoperative skin preparation. sci-hub.senih.gov

In non-blood-contaminated conditions, the bactericidal effects of Olanexidine were comparable to those of standard antiseptics like chlorhexidine (B1668724) and povidone-iodine. sci-hub.senih.gov However, in the presence of blood, a condition that often diminishes the activity of other antiseptics, Olanexidine demonstrated significantly more effective bactericidal activity. sci-hub.senih.gov This suggests that the efficacy of Olanexidine is less affected by organic matter, a favorable property for a surgical skin antiseptic. nih.gov

The table below summarizes the key findings from the in vivo study in cynomolgus monkeys.

| Condition | Outcome |

| Non-blood-contaminated skin | Olanexidine's bactericidal effect was comparable to chlorhexidine and povidone-iodine. sci-hub.senih.gov |

| Blood-contaminated skin (before antiseptic application) | Olanexidine was significantly more effective than chlorhexidine and povidone-iodine. nih.gov |

| Skin contaminated with blood (after antiseptic application) | Olanexidine was significantly more effective than chlorhexidine and as effective as or more effective than povidone-iodine. nih.gov |

This table presents in vivo data for Olanexidine, a close analogue of this compound.

Advanced Analytical and Bioanalytical Methodologies for Research Applications

Development of Sensitive Detection Methods for (3,4-DICHLOROBENZYL)-GUANIDINE and its Metabolites

The development of sensitive and specific analytical methods is crucial for the characterization of new chemical entities in preclinical research. For a compound like this compound, a multifaceted approach employing various analytical techniques would be necessary to achieve the required sensitivity and selectivity for its detection and quantification in biological matrices.

Advanced Chromatographic Techniques (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantitative analysis of small molecules in complex biological samples. The development of an LC-MS/MS method for this compound would involve a systematic optimization of both chromatographic and mass spectrometric conditions to ensure high sensitivity, specificity, and throughput.

A hypothetical LC-MS/MS method development for this compound would likely involve the following steps:

Selection of an appropriate HPLC/UHPLC column: A reversed-phase C18 or C8 column would be a common starting point, with optimization of particle size and column dimensions to achieve efficient separation from endogenous matrix components.

Mobile Phase Optimization: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) would be optimized to achieve a good peak shape and retention time.

Mass Spectrometric Tuning: The compound would be infused into the mass spectrometer to determine the optimal ionization mode (positive or negative electrospray ionization - ESI) and to identify the precursor ion. Subsequently, collision-induced dissociation (CID) would be performed to identify the most stable and abundant product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | To be determined experimentally (e.g., [M+H]+ → fragment ion) |

The detection of metabolites would involve predicting potential biotransformation pathways (e.g., hydroxylation, N-dealkylation) and then searching for the corresponding masses in full-scan or precursor ion scan modes of the mass spectrometer.

Development of Spectrophotometric and Electrophoretic Assays

While LC-MS/MS is the gold standard for quantitative bioanalysis, spectrophotometric and electrophoretic methods can serve as complementary or alternative techniques, particularly in early-stage research or for specific applications.

Spectrophotometric Assays: The development of a spectrophotometric method for this compound could be based on the inherent chromophoric properties of the dichlorobenzyl group. A UV-Vis spectrophotometer could be used to determine the wavelength of maximum absorbance (λmax). For quantification in biological samples, a derivatization reaction that produces a colored product could be employed to enhance sensitivity and specificity.

Electrophoretic Assays: Capillary electrophoresis (CE) offers high separation efficiency and can be a valuable tool for the analysis of charged molecules like the protonated form of this compound. Method development would focus on optimizing the background electrolyte composition, pH, applied voltage, and injection parameters to achieve a robust and reproducible separation. Coupling CE with a UV or mass spectrometric detector would further enhance its analytical capabilities.

Method Validation for Research Applications in Biological Matrices (Non-Clinical)

Once a suitable analytical method is developed, it must be validated to ensure its reliability for preclinical research applications. Method validation would be performed in accordance with established guidelines and would typically assess the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard |

| LLOQ | Signal-to-noise ratio ≥ 5 with acceptable accuracy and precision |

Application in Preclinical Pharmacokinetic and Pharmacodynamic Research (Excluding Human Trial Data)

The validated analytical methods are instrumental in preclinical studies to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

Pharmacokinetic (PK) Research: In preclinical PK studies, the concentration of this compound and its major metabolites would be measured over time in biological fluids (e.g., plasma, urine) of laboratory animals following administration. These data are used to determine key PK parameters such as:

Absorption: The rate and extent to which the compound enters the systemic circulation.

Distribution: The extent to which the compound partitions into different tissues.

Metabolism: The biotransformation of the parent compound into metabolites.

Excretion: The elimination of the compound and its metabolites from the body.

Pharmacodynamic (PD) Research: In preclinical PD studies, the validated analytical methods are used to correlate the concentration of this compound at the site of action with its pharmacological effect. This helps in establishing a dose-response relationship and in understanding the mechanism of action of the compound.

Future Research Directions and Emerging Applications of 3,4 Dichlorobenzyl Guanidine Derivatives

Exploration of Novel Therapeutic Avenues Based on Mechanistic Understanding

A thorough understanding of how (3,4-DICHLOROBENZYL)-GUANIDINE derivatives interact with biological targets at a molecular level is paramount for uncovering new therapeutic applications. The guanidinium (B1211019) group, which is protonated at physiological pH, is key to these interactions, often forming strong hydrogen bonds and electrostatic interactions with biological macromolecules like proteins and nucleic acids. mdpi.comresearchgate.net

Research into guanidine (B92328) derivatives has revealed a wide array of biological activities, including anticancer, antibacterial, and neurological effects. nih.govsci-hub.se For instance, certain novel guanidine derivatives have been shown to act as anticancer agents by binding to the minor groove of DNA, thereby disrupting cancer cell proliferation. rsc.org Molecular docking studies and DFT calculations have helped to elucidate the electronic features and pharmacokinetic properties that contribute to this DNA binding, providing a mechanistic foundation for future drug design. rsc.org

In the context of infectious diseases, some guanidine compounds exhibit potent antimicrobial activity. nih.govnih.gov Mechanistic studies have indicated that these molecules can disrupt bacterial cell membranes and inhibit multiple cellular targets, offering a promising strategy to combat multidrug-resistant pathogens. nih.gov By analogy, exploring the specific interactions of this compound derivatives with microbial targets could lead to the development of new classes of antibiotics.

Furthermore, guanidine-containing compounds have been investigated as inhibitors of various enzymes and modulators of receptors in the central nervous system. sci-hub.senih.gov For example, some derivatives act as blockers of neuropeptide FF1 receptors, which could enhance the effects of opioid analgesics. sci-hub.se Understanding the specific structure-activity relationships that govern the interaction of the (3,4-dichlorobenzyl) moiety with such targets could pave the way for novel treatments for pain, neurodegenerative diseases, and other neurological disorders. nih.govnih.gov A detailed mechanistic investigation into how the unique substitution pattern of this compound influences its binding affinity and selectivity for various biological targets will be crucial for identifying and validating new therapeutic uses.

Development of Advanced Synthetic Strategies for Structurally Complex Derivatives

The synthesis of guanidine-containing molecules can be challenging due to the reactive nature of the guanidine functional group. nih.gov Traditionally, the synthesis of complex molecules bearing this moiety often involved introducing a precursor late in the synthetic sequence. nih.gov However, modern organic synthesis is moving towards more efficient and versatile methods for creating structurally diverse derivatives of compounds like this compound.

Furthermore, the development of novel catalytic systems and multicomponent reactions has expanded the toolkit for synthesizing complex guanidines. mdpi.comnih.gov Transition-metal-catalyzed reactions, for example, have become indispensable for efficiently constructing heterocyclic scaffolds that can be incorporated into guanidine-containing molecules. mdpi.com These methods often offer high yields and reduce reaction times. mdpi.com Cycloaddition reactions have also been explored as a means to create polycyclic guanidine-based structures, which could lead to novel organocatalysts or superbases. nih.gov For derivatives of this compound, these advanced synthetic strategies will enable the systematic exploration of chemical space by allowing for the facile introduction of diverse functional groups and chiral centers, leading to libraries of compounds with potentially improved potency and selectivity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Guanidine Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs, including derivatives of this compound. ijmsm.orgspringernature.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that may not be apparent to human researchers. nih.gov

One of the key applications of AI in drug design is high-throughput virtual screening. ijmsm.orgmdpi.com ML models can be trained on large chemical libraries to predict the biological activity of new compounds, allowing researchers to prioritize the synthesis and testing of the most promising candidates. mdpi.com This significantly reduces the time and cost associated with the early stages of drug discovery. springernature.comnih.gov

AI is also being employed for de novo drug design, where algorithms generate entirely new molecular structures with desired pharmacological properties. ijmsm.org Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to create novel guanidine-based compounds that are optimized for specific therapeutic targets. ijmsm.org Furthermore, AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the development process. springernature.commdpi.com For this compound derivatives, AI and ML approaches can accelerate the optimization of the lead structure by predicting how modifications to the molecule will affect its activity, selectivity, and pharmacokinetic profile.

Promotion of Interdisciplinary Collaboration in Guanidine Research

Advancing the field of guanidine research, particularly for specific scaffolds like this compound, will require robust collaboration across multiple scientific disciplines. sydney.edu.au The complexity of modern drug discovery necessitates a team-based approach that integrates expertise from medicinal chemistry, pharmacology, computational biology, and clinical sciences. nih.gov

By fostering an environment of interdisciplinary collaboration, research institutions and pharmaceutical companies can create a synergistic workflow where experimental data informs computational models, and in turn, computational predictions guide experimental design. sydney.edu.au This integrated approach will be essential for tackling the complex challenges of drug discovery and for realizing the full therapeutic potential of this compound derivatives and other promising guanidine-containing compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (3,4-dichlorobenzyl)-guanidine, and how can purity be optimized?

- Methodology :

- Stepwise synthesis : Start with 3,4-dichlorobenzyl bromide (CAS 18880-04-1, mp 116–119°C) as a precursor. React with thiourea or cyanoguanidine under nucleophilic substitution conditions (e.g., DMF, 80°C, 12 hours) to form the guanidine moiety .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >98% purity. Monitor by TLC and confirm via melting point (mp) analysis (reference: NIST data for analogous compounds) .

- Critical parameters : Control reaction temperature to avoid decomposition of the dichlorobenzyl group, which is sensitive to prolonged heating above 100°C .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use H-NMR (DMSO-d6) to identify aromatic protons (δ 7.2–7.8 ppm for dichlorobenzyl) and guanidine NH signals (δ 6.5–7.0 ppm). C-NMR confirms the carbonyl carbon (δ 155–160 ppm) .

- IR spectroscopy : Look for N-H stretches (3300–3500 cm) and C=N vibrations (1640–1680 cm) .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., exact mass 235.98 g/mol for CHClN) and isotopic patterns of chlorine .

Q. How can researchers validate the physicochemical stability of this compound under storage conditions?

- Methodology :

- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal analysis : Use DSC to identify melting points and detect polymorphic transitions. TGA assesses decomposition temperatures (>200°C expected for aromatic guanidines) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved across different assays?

- Methodology :

- Assay standardization : Compare IC values using automated platforms like ICECAP, which reduces variability in enzymatic assays (e.g., glycogen phosphorylase inhibition) .

- Control for solvent effects : Test compounds in DMSO vs. aqueous buffers to rule out solubility-driven discrepancies. For example, derivatives with logP >3 may aggregate in aqueous media, reducing apparent activity .

- Structural analogs : Synthesize and test analogs (e.g., 3,5-dichloro or mono-chloro variants) to isolate the role of substituent positioning .

Q. What strategies improve the aqueous solubility of this compound for in vitro cellular studies?

- Methodology :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity. Monitor release kinetics in physiological buffers .

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at non-toxic concentrations (<0.1% w/v) .

- Salt formation : React with HCl or citric acid to generate water-soluble hydrochloride or citrate salts. Confirm stability via pH titration and NMR .

Q. How does the 3,4-dichlorobenzyl moiety influence binding affinity in enzyme inhibition studies?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., CYP450 isoforms or GP). The chlorine atoms may engage in halogen bonding with backbone carbonyls .

- SAR analysis : Compare inhibitory potency of analogs lacking chlorine substituents. For example, in glycogen phosphorylase inhibitors, removal of 3,4-Cl groups reduced IC by >10-fold .

- Crystallography : Collaborate with facilities offering X-ray crystallography to resolve co-crystal structures, identifying key binding pocket residues .

Q. What are the best practices for analyzing metabolic byproducts of this compound in hepatocyte models?

- Methodology :

- LC-MS/MS : Use a Q-TOF mass spectrometer in full-scan mode (m/z 50–1000) to detect phase I (oxidation, dechlorination) and phase II (glucuronidation) metabolites .

- CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Chlorinated aromatics are prone to forming reactive metabolites that inhibit CYPs .

- Data interpretation : Cross-reference with databases like PubChem to identify known metabolites of structurally related guanidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.